Lambertianic acid

PTP1B inhibition type 2 diabetes anti-obesity

Lambertianic acid (LA; CAS 4966-13-6) is a labdane-type diterpene carboxylic acid first isolated from the oleoresin of Pinus lambertiana (sugar pine) and subsequently purified from multiple Pinus species as well as Thuja orientalis (now Platycladus orientalis). It is the optical antipode of the naturally occurring diterpene daniellic acid and can be synthesized de novo from podocarpic acid.

Molecular Formula C20H28O3
Molecular Weight 316.4 g/mol
Cat. No. B7824261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLambertianic acid
Molecular FormulaC20H28O3
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC12CCCC(C1CCC(=C)C2CCC3=COC=C3)(C)C(=O)O
InChIInChI=1S/C20H28O3/c1-14-5-8-17-19(2,10-4-11-20(17,3)18(21)22)16(14)7-6-15-9-12-23-13-15/h9,12-13,16-17H,1,4-8,10-11H2,2-3H3,(H,21,22)
InChIKeyZQHJXKYYELWEOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lambertianic Acid for Research Procurement: Source, Chemistry, and Baseline Biological Profile


Lambertianic acid (LA; CAS 4966-13-6) is a labdane-type diterpene carboxylic acid first isolated from the oleoresin of Pinus lambertiana (sugar pine) and subsequently purified from multiple Pinus species as well as Thuja orientalis (now Platycladus orientalis) [1]. It is the optical antipode of the naturally occurring diterpene daniellic acid and can be synthesized de novo from podocarpic acid [1][2]. Preclinical research has demonstrated that LA engages multiple therapeutically relevant targets—including AR, AKT/FOXM1, STAT3/NF-κB, PTP1B, and PKM2/β-catenin—and exhibits anti-allergic, anti-obesity, and broad-spectrum anticancer effects in cell-based models across prostate, breast, liver, and lung cancer lines [1][3]. The compound's compact labdane scaffold (C20H28O3, MW 316.44) offers a polypharmacological starting point that distinguishes it from both structurally simpler resin acids and more complex tricyclic diterpenoids [2].

Why Lambertianic Acid Cannot Be Simply Replaced by Daniellic Acid, Abietic Acid, or Other Common Labdane Diterpenoids


Lambertianic acid's labdane skeleton places it in a class with dozens of Pinus-derived diterpenoids, but its unique stereochemistry (the 5S,9R,10R configuration of the decalin system) and the furan-containing C-13 side chain create a pharmacophore that is not replicated by positionally or stereochemically related compounds [1]. Its optical isomer daniellic acid—while structurally identical in connectivity—exhibits a fundamentally different bioactivity spectrum dominated by tyrosinase inhibition (IC50 ~1.20 mM) and melanogenesis suppression, with no reported AR, STAT3, or TRAIL-sensitizing activity [1][2]. The abietane-type diterpenoids (e.g., abietic acid, dehydroabietic acid), which are tricyclic rather than bicyclic, show preferential antibacterial or SIRT1-activating profiles and lack the AMPK/FOXM1 and androgen receptor inhibitory mechanisms demonstrated by LA [3][4]. Even within the labdane subclass, co-occurring compounds such as pinusolide (a PAF antagonist, IC50 ~5 µM against platelet aggregation) and isocupressic acid (an abortifacient acting via luteal progesterone suppression) address entirely distinct target classes [5][6]. Attempting to substitute LA with any of these analogs results in a loss of the specific multi-target anticancer and metabolic signaling profile that defines its current research value.

Quantitative Differentiation Evidence for Lambertianic Acid: Head-to-Head Comparative Data Against Key Analogs


PTP1B Inhibitory Activity: Lambertianic Acid vs. Cassipourol from the Same Phytochemical Investigation

In a direct head-to-head phytochemical study of Pinus kwangtungensis needles and twigs, lambertianic acid inhibited human protein tyrosine phosphatase 1B (PTP1B)—a validated target for type 2 diabetes and obesity—with an IC50 of 25.5 μM, compared to 11.2 μM for cassipourol isolated from the same extract [1]. While cassipourol demonstrated ~2.3-fold greater potency in this single-target assay, lambertianic acid is distinguished by its concurrent activity across multiple therapeutically relevant nodes (AR, AMPK/FOXM1, STAT3/NF-κB, PKM2/β-catenin) that are absent from cassipourol's reported profile [1][2]. This co-occurrence within the same plant matrix allows procurement decisions to be based on a clear polypharmacology vs. single-target potency trade-off.

PTP1B inhibition type 2 diabetes anti-obesity diterpenoid screening

Androgen Receptor (AR) Suppression in Prostate Cancer: Lambertianic Acid Establishes a Mechanism Not Shared by Pinusolide or Isocupressic Acid

In LNCaP androgen-dependent prostate cancer cells, lambertianic acid suppressed AR protein expression and inhibited mibolerone-induced AR nuclear translocation, accompanied by a concentration-dependent reduction in both cellular and secreted prostate-specific antigen (PSA) levels [1]. This AR-targeting mechanism is absent from the reported activities of the concurrently isolated labdane diterpenoids pinusolide (IC50 5 μM as a PAF receptor antagonist) and isocupressic acid (IC50 in the 1–1000 ng/mL range for luteal progesterone suppression) [2][3]. Direct comparative IC50 values for AR inhibition are not available across these compounds, but the mechanistic divergence—LA acting on nuclear hormone receptor signaling in hormone-dependent cancer versus pinusolide and isocupressic acid targeting G-protein-coupled receptor and steroidogenic pathways, respectively—constitutes a qualitative differentiation critical for prostate cancer research.

prostate cancer androgen receptor PSA LNCaP diterpenoid selectivity

TRAIL Sensitization in Non-Small Cell Lung Cancer: Lambertianic Acid Confers a Sensitizer Phenotype Absent from Abietic and Dehydroabietic Acids

Combined treatment of TRAIL-resistant A549 and H1299 non-small cell lung cancer (NSCLC) cells with lambertianic acid plus TRAIL resulted in enhanced cytotoxicity, increased sub-G1 population, and elevated cleaved PARP and caspase-3/8/9 levels compared to either agent alone; the combination also suppressed XIAP, Bcl-2, and FLIP protein expression while upregulating death receptor 4 (DR4) [1]. This TRAIL-sensitizing phenotype—mediated through XIAP/NF-κB pathway inhibition—has not been reported for abietic acid (IC50 20 μM against nasopharyngeal cancer cells) or dehydroabietic acid (IC50 11.39 μM against U87 glioma cells as a derivative; parent DHAA IC50 ~86 μM against MDA-MB-231), whose anticancer mechanisms are predominantly linked to direct cytotoxicity, tubulin polymerization inhibition, or NF-κB pathway modulation without TRAIL synergy [2][3]. Direct TRAIL-sensitization comparative data across these diterpenoids are not available, but the qualitative mechanistic distinction supports LA's unique positioning for combination apoptosis-sensitization studies.

NSCLC TRAIL resistance apoptosis sensitization XIAP NF-κB

AMPK/FOXM1-Mediated Apoptosis in Triple-Negative Breast Cancer: A Pharmacological Pathway Distinct from Common Resin Acid Mechanisms

In MDA-MB-231 triple-negative breast cancer (TNBC) cells, lambertianic acid induced apoptosis through a specific AMPK/FOXM1 signaling axis: LA increased AMPK phosphorylation, reduced FOXM1 and Cyclin B1 expression, and—critically—immunoprecipitation experiments demonstrated that LA physically disrupted the direct binding between AKT and FOXM1 [1]. The AMPK inhibitor compound C reversed these effects, confirming pathway specificity. This AMPK/FOXM1/AKT disruption mechanism is distinct from dehydroabietic acid's reported SIRT1 activation pathway (anti-aging, metabolic regulation) [2] and abietic acid's FABP2/LPL induction in adipocytes [3], neither of which has been shown to disrupt AKT-FOXM1 protein–protein interactions. While direct potency comparisons (e.g., IC50 values) across these compounds in MDA-MB-231 cells are available from separate studies—with dehydroabietic acid derivatives achieving IC50 values as low as 0.7 μM—the mechanistic uniqueness of LA's AKT-FOXM1 binding disruption provides a differentiation dimension beyond simple cytotoxicity ranking.

triple-negative breast cancer AMPK activation FOXM1 inhibition MDA-MB-231 AKT binding disruption

Anti-Warburg Effect via ROS/PKM2/β-Catenin in Castration-Resistant Prostate Cancer: A Metabolic Mechanism Not Reported for Other Pinus Diterpenoids

In DU145 and PC3 castration-resistant prostate cancer (CRPC) cells, lambertianic acid generated reactive oxygen species (ROS) and inhibited the PKM2/β-catenin signaling axis, resulting in reduced expression of glycolytic enzymes including LDHA—a hallmark of anti-Warburg effect activity [1]. The ROS scavenger N-acetyl-L-cysteine (NAC) blocked LA's ability to reduce p-PKM2, PKM2, β-catenin, LDHA, and pro-caspase-3, confirming ROS dependence of the mechanism. This anti-glycolytic, anti-Warburg mechanism has not been described for any other labdane- or abietane-type diterpenoid from Pinus species, including pinusolide, isocupressic acid, abietic acid, or dehydroabietic acid. While the latter abietane-type compounds have been reported to modulate NF-κB or mitochondrial membrane potential in cancer cells, none has demonstrated a ROS-dependent PKM2/β-catenin/LDHA axis suppression [2]. The PKM2/β-catenin pathway is considered a promising target for overcoming metabolic reprogramming in CRPC, positioning LA as a uniquely valuable tool compound for this research domain.

castration-resistant prostate cancer Warburg effect PKM2 ROS generation β-catenin

Synthetic Tractability from Podocarpic Acid: A Procurement and Derivatization Advantage Over Daniellic Acid and Complex Labdanes

Lambertianic acid can be synthesized in the laboratory from podocarpic acid—a commercially available abietane diterpenoid—via a published route involving ozonolysis, hydrogenation, and a Reformatsky reaction to install the exocyclic methylene group [1][2]. This synthetic accessibility contrasts with daniellic acid, which is primarily obtained from Daniellia oliveri oleoresin with a more limited academic supply chain, and with complex hydroxylated labdane derivatives (e.g., 17-hydroxylambertianic acid, 7α-hydroxylambertianic acid) that require additional biosynthetic or semi-synthetic steps [2][3]. The availability of a de novo synthetic route also enables carboxylic acid group derivatization—as demonstrated by the synthesis of N-hydroxycarbamoyl, hydrazide, and amide derivatives with improved cytotoxicity (the N-hydroxycarbamoyl derivative achieving IC50 15 μM and a selectivity index >7 across MCF-7, HeLa, and HepG2 cell lines) [4]. This synthetic tractability reduces supply risk for medicinal chemistry programs and enables structure–activity relationship (SAR) exploration that is not equally feasible with daniellic acid or more complex natural labdanes.

total synthesis podocarpic acid derivatization medicinal chemistry supply chain

Priority Procurement Scenarios for Lambertianic Acid Based on Quantitative Differentiation Evidence


Prostate Cancer AR Signaling Research Requiring a Natural Diterpenoid AR Degrader/Antagonist

Investigators studying androgen receptor (AR) signaling in LNCaP or other AR-positive prostate cancer models should select lambertianic acid over pinusolide, isocupressic acid, or abietane-type diterpenoids. As demonstrated in Section 3, Evidence Item 2, LA is the only Pinus-derived diterpenoid with documented AR protein suppression, inhibition of mibolerone-induced AR nuclear translocation, and concentration-dependent reduction of both cellular and secreted PSA [1]. Pinusolide and isocupressic acid target entirely different pathways (PAF receptor antagonism and luteal steroidogenesis, respectively), making LA the only appropriate choice for AR-focused prostate cancer research within this diterpenoid class.

TRAIL Combination Therapy Research in TRAIL-Resistant Non-Small Cell Lung Cancer (NSCLC)

For programs evaluating TRAIL sensitizers in A549 or H1299 NSCLC models, lambertianic acid is the only labdane diterpenoid with documented XIAP/NF-κB pathway inhibition leading to enhanced TRAIL-induced apoptosis, as shown in Section 3, Evidence Item 3 [1]. Abietic acid and dehydroabietic acid lack any reported TRAIL-synergy activity and are instead studied for direct cytotoxicity or metabolic modulation. Procurement of LA for TRAIL combination studies is therefore evidence-supported, while substituting with abietane-type diterpenoids would require de novo validation of a mechanism not currently described in the literature.

Triple-Negative Breast Cancer Research Targeting the AMPK/FOXM1/AKT Signaling Axis

Research groups investigating the AMPK/FOXM1/AKT signaling network in MDA-MB-231 triple-negative breast cancer cells should prioritize lambertianic acid, based on its demonstrated ability to activate AMPK phosphorylation, suppress FOXM1 and Cyclin B1, and disrupt the direct AKT-FOXM1 protein–protein interaction (Section 3, Evidence Item 4) [1]. Dehydroabietic acid and abietic acid engage SIRT1 activation and adipogenic transcription, respectively—mechanisms irrelevant to the AMPK/FOXM1/AKT pathway. LA provides a unique pharmacological probe for disrupting AKT-FOXM1 binding, a mechanism not replicated by any other purchasable diterpenoid.

Cancer Metabolism and Anti-Warburg Effect Studies in Castration-Resistant Prostate Cancer

Investigators studying metabolic reprogramming in DU145 or PC3 castration-resistant prostate cancer, particularly the PKM2/β-catenin/LDHA glycolytic axis, should procure lambertianic acid. As detailed in Section 3, Evidence Item 5, LA generates ROS and suppresses the PKM2/β-catenin/LDHA cascade in a ROS-dependent manner—an anti-Warburg phenotype not reported for any other labdane- or abietane-type diterpenoid from Pinus species [1]. The ROS scavenger NAC reversal experiment confirms the specificity of this mechanism. No alternative natural diterpenoid currently available for procurement offers this metabolic pathway targeting profile.

Medicinal Chemistry Programs Requiring a Derivatizable Labdane Scaffold with a Reliable Synthetic Supply Route

Medicinal chemistry teams planning SAR exploration around the labdane diterpenoid scaffold should select lambertianic acid over daniellic acid or other extraction-dependent natural labdanes. LA's published total synthesis from podocarpic acid (Section 3, Evidence Item 6) ensures supply chain independence from seasonal or geographic natural product sourcing [1]. Furthermore, the carboxylic acid at C-4 has been demonstrated as a versatile derivatization handle, yielding N-hydroxycarbamoyl derivatives with IC50 values of 15 μM and selectivity indices >7 against MCF-7, HeLa, and HepG2 cell lines [2]. This combination of synthetic accessibility and proven derivatization chemistry makes LA the preferred starting material for labdane-focused lead optimization programs.

Quote Request

Request a Quote for Lambertianic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.